molecular formula C7H7N3O B034854 (1H-benzo[d][1,2,3]triazol-5-yl)methanol CAS No. 106429-67-8

(1H-benzo[d][1,2,3]triazol-5-yl)methanol

Cat. No. B034854
M. Wt: 149.15 g/mol
InChI Key: UWJOSAIHEQFOID-UHFFFAOYSA-N
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Description

Synthesis Analysis

A catalyst based on tris(triazolyl)methanol-Cu(I) structure has been shown to be highly effective for Huisgen 1,3-dipolar cycloadditions, a key reaction in the synthesis of triazole compounds (Ozcubukcu et al., 2009).

Molecular Structure Analysis

The molecular structure of related triazolyl compounds has been determined using methods like X-ray diffraction, FT-IR spectroscopy, and various computational techniques. For example, studies on similar structures have employed Hartree-Fock (HF) and Density Functional Theory (DFT) methods for structural analysis (Gumus et al., 2018).

Chemical Reactions and Properties

Triazole compounds often exhibit interesting chemical reactions due to their unique structure. For instance, the reactivity of triazole rings can be influenced by substituents, leading to varied chemical behavior.

Physical Properties Analysis

The solubility and other physical properties of related triazolyl compounds in different solvents have been investigated. For instance, the solubility of (1-benzyl-1H-1,2,3-triazole-4-yl)methanol in various alcohols and water was studied, showing trends in solvent efficacy (Liang et al., 2016).

Scientific Research Applications

  • Organic Chemistry

    • 1,2,3-Triazoles play a vital role in pharmaceuticals and agrochemicals . They are important in organic chemistry due to their broad range of applications in biomedicinal, biochemical, and material sciences .
    • A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The compounds were evaluated for their carbonic anhydrase-II enzyme inhibitory activity in vitro .
    • The synthesis of triazole 7a was accomplished using (S)-(-) ethyl lactate as a starting material. This compound (7a) underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .
  • Drug Discovery

    • 1,2,3-Triazoles have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
    • Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam, etc .
  • Chemical Synthesis

    • This compound is often used as a building block in the synthesis of more complex molecules . It can be used in the synthesis of various organic compounds due to its reactivity and stability .
  • Pharmaceutical Research

    • Compounds like “(1H-benzo[d][1,2,3]triazol-5-yl)methanol” are often used in pharmaceutical research due to their potential biological activities . They can be used as intermediates in the synthesis of drugs .
  • Material Science

    • Triazole derivatives have been used in the development of new materials. They have been used in the synthesis of polymers, gels, and other materials .
  • Photocatalysis

    • In a study, a visible-light-promoted cascade cyclization of 2-haloaryl isothiocyanates and isocyanides to access benzo[d]imidazo[5,1-b]thiazoles has been realized efficiently under metal- and photocatalyst-free conditions . This protocol possesses some advantages over the previous methods such as readily available and inexpensive substrates, metal catalyst-free, step and atom economy, and mild reaction conditions .
  • Chemical Research

    • This compound is often used in chemical research as a building block for the synthesis of more complex molecules . It can be used in the synthesis of various organic compounds due to its reactivity and stability .
  • Pharmaceutical Intermediates

    • Compounds like “(1H-benzo[d][1,2,3]triazol-5-yl)methanol” are often used in pharmaceutical research due to their potential biological activities . They can be used as intermediates in the synthesis of drugs .
  • Material Science

    • Triazole derivatives have been used in the development of new materials. They have been used in the synthesis of polymers, gels, and other materials .
  • Photocatalysis

    • In a study, a visible-light-promoted cascade cyclization of 2-haloaryl isothiocyanates and isocyanides to access benzo [d]imidazo [5,1-b]thiazoles has been realized efficiently under metal- and photocatalyst-free conditions . This protocol possesses some advantages over the previous methods such as readily available and inexpensive substrates, metal catalyst-free, step and atom economy, and mild reaction conditions .
  • Heterocyclic Building Blocks

    • “(1H-benzo[d][1,2,3]triazol-5-yl)methanol” can be used as a heterocyclic building block in organic synthesis . It can be used in the synthesis of various organic compounds due to its reactivity and stability .
  • Alcohols

    • “(1H-benzo[d][1,2,3]triazol-5-yl)methanol” is an alcohol, and as such, it can be used in reactions where alcohols are required . This includes reactions such as esterification, oxidation, and reduction .

Future Directions

While specific future directions for “(1H-benzo[d][1,2,3]triazol-5-yl)methanol” were not found in the search results, benzotriazole derivatives have been found to exhibit a wide range of biological activities . This suggests potential future research directions in exploring the biological activities and potential applications of “(1H-benzo[d][1,2,3]triazol-5-yl)methanol” and related compounds.

properties

IUPAC Name

2H-benzotriazol-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c11-4-5-1-2-6-7(3-5)9-10-8-6/h1-3,11H,4H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJOSAIHEQFOID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNN=C2C=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90423401
Record name (2H-Benzotriazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-benzo[d][1,2,3]triazol-5-yl)methanol

CAS RN

106429-67-8
Record name (2H-Benzotriazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-1,2,3-benzotriazol-5-ylmethanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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